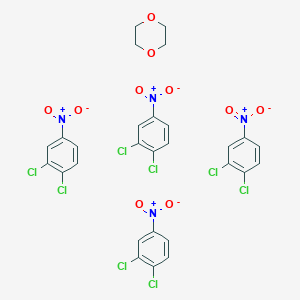
(C6H3Cl2NO2)4.(C4H8N2)'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est une molécule organique complexe qui combine les propriétés du 3,4-dichloro-1-nitrobenzène et du 1,4-dioxane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du 3,4-dichloro-1-nitrobenzène implique la nitration du 3,4-dichlorobenzène en utilisant un mélange d'acide sulfurique concentré et d'acide nitrique. La réaction est généralement effectuée à une température contrôlée pour assurer la nitration sélective à la position désirée sur le cycle benzénique.
Le 1,4-dioxane peut être synthétisé par la déshydratation acido-catalysée de l'éthylène glycol. Cette réaction est généralement effectuée en présence d'un acide fort tel que l'acide sulfurique, et le mélange réactionnel est chauffé pour faciliter la formation du cycle dioxane.
Méthodes de production industrielle
Dans les milieux industriels, la production du 3,4-dichloro-1-nitrobenzène est mise à l'échelle en utilisant des réacteurs à écoulement continu pour maintenir des conditions de réaction cohérentes et améliorer le rendement. Le processus de nitration est soigneusement surveillé pour prévenir la sur-nitration et assurer la pureté du produit.
Le 1,4-dioxane est produit à grande échelle par la déshydratation catalytique de l'éthylène glycol en présence d'un catalyseur acide. Le processus est optimisé pour maximiser le rendement et minimiser la formation de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-dichloro-1-nitrobenzène subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les atomes de chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Le 1,4-dioxane est relativement inerte mais peut subir des réactions d'oxydation dans des conditions spécifiques.
Réactifs et conditions courants
Réduction : Hydrogène gazeux et catalyseur au palladium.
Substitution : Nucléophiles tels que l'hydroxyde de sodium ou le tert-butylate de potassium.
Principaux produits formés
Réduction : 3,4-dichloroaniline.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3,4-dichloro-1-nitrobenzène‒1,4-dioxane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3,4-dichloro-1-nitrobenzène implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former un groupe amino, qui peut ensuite interagir avec diverses molécules biologiques. Les atomes de chlore peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux composés ayant des activités biologiques différentes.
Applications De Recherche Scientifique
3,4-Dichloro-1-nitrobenzene‒1,4-dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Composés similaires
Clopyralid : Un herbicide sélectif de formule chimique C6H3Cl2NO2.
1,2-Dichloro-4-nitrobenzène : Un intermédiaire dans la synthèse de produits agrochimiques.
1,3-Dichloro-2-nitrobenzène : Un autre isomère ayant des propriétés chimiques similaires.
Unicité
Le 3,4-dichloro-1-nitrobenzène‒1,4-dioxane est unique en raison de sa combinaison d'un dérivé du nitrobenzène et d'un cycle dioxane. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
877173-96-1 |
|---|---|
Formule moléculaire |
C28H20Cl8N4O10 |
Poids moléculaire |
856.1 g/mol |
Nom IUPAC |
1,2-dichloro-4-nitrobenzene;1,4-dioxane |
InChI |
InChI=1S/4C6H3Cl2NO2.C4H8O2/c4*7-5-2-1-4(9(10)11)3-6(5)8;1-2-6-4-3-5-1/h4*1-3H;1-4H2 |
Clé InChI |
WPFKLRCCIOHZMD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCO1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
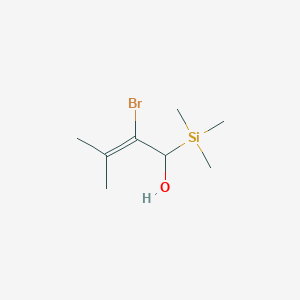
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
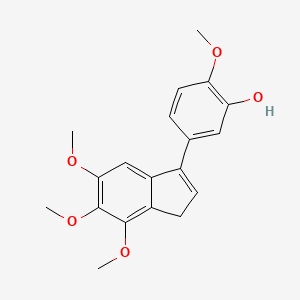
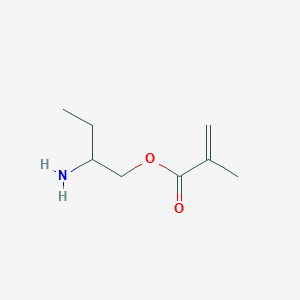
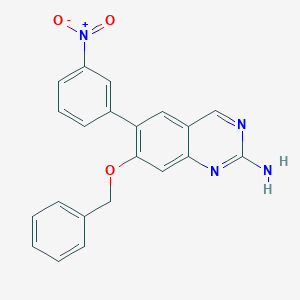
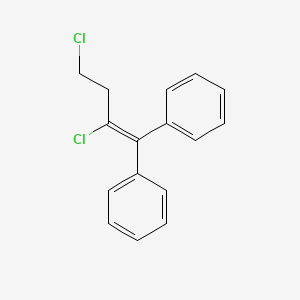
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

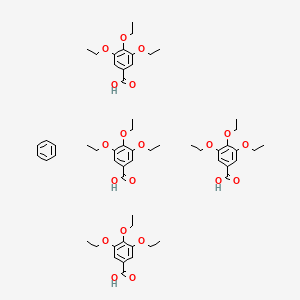
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)
![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)
![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
